molecular formula C20H22O6 B190815 Columbin CAS No. 546-97-4

Columbin

Cat. No.: B190815
CAS No.: 546-97-4
M. Wt: 358.4 g/mol
InChI Key: AALLCALQGXXWNA-DURQJQQASA-N
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Description

Columbin is a diterpenoid furanolactone compound primarily isolated from the plant Tinospora cordifolia. It is known for its various medicinal properties and has been extensively studied for its biological activities. This compound has a molecular formula of C20H22O6 and is characterized by its unique furanolactone structure.

Scientific Research Applications

Columbin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Columbin, a diterpenoid furanolactone, is an active component isolated from Radix Tinosporae . It selectively inhibits COX-2 (EC50=53.1 μM) over COX-1 (EC50=327 μM) . This suggests that the primary targets of this compound are the COX-2 enzymes, which play a crucial role in inflammation and pain.

Mode of Action

This compound interacts with its primary targets, the COX-2 enzymes, and inhibits their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. Therefore, the interaction of this compound with COX-2 enzymes leads to anti-inflammatory effects.

Biochemical Pathways

This compound affects the cyclooxygenase pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound has been shown to induce DNA damage and upregulate PARP-1, a protein involved in DNA repair .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in rats using high-performance liquid chromatography coupled with tandem mass spectrometry . . The oral bioavailability of this compound was found to be only 3.18%, indicating that this compound has poor absorption or undergoes extensive first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory and antitumor activities . In vitro, exposure to this compound has been shown to cause glutathione (GSH) depletion, excessive production of reactive oxygen species (ROS), DNA damage, upregulation of PARP-1, and cell death . These effects suggest that this compound may have potential therapeutic applications in conditions characterized by inflammation and tumor growth.

Safety and Hazards

Columbin should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It should be stored away from sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

Columbin interacts with several enzymes and proteins within the cell. Notably, it selectively inhibits COX-2 (EC50=53.1 μM), showing a higher selectivity than for COX-1 (EC50=327 μM) . This suggests that this compound plays a role in modulating inflammatory responses at the biochemical level.

Cellular Effects

This compound has been shown to induce DNA damage and upregulate PARP-1, a protein involved in DNA repair, in both in vitro and in vivo settings . This suggests that this compound can influence cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with specific biomolecules. For instance, it inhibits COX-2, an enzyme involved in inflammation, suggesting that it may exert its effects through enzyme inhibition

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that this compound is poorly bioavailable in rats, suggesting that it may undergo extensive first-pass metabolism in the liver . This could potentially influence the stability, degradation, and long-term effects of this compound on cellular function.

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent antitumor activity

Metabolic Pathways

Given its interaction with COX-2, it’s likely that this compound plays a role in the arachidonic acid metabolic pathway

Transport and Distribution

This compound is rapidly transported across Caco-2 cell monolayers, suggesting that it may be efficiently distributed within cells and tissues

Subcellular Localization

Given its interactions with enzymes such as COX-2, it’s plausible that this compound may be localized to the cytoplasm where these enzymes are typically found

Preparation Methods

Synthetic Routes and Reaction Conditions

Columbin can be synthesized through various chemical reactions involving the precursor compounds found in Tinospora cordifolia. The synthesis typically involves the extraction of the plant material followed by chromatographic separation to isolate this compound. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the purification and quantification of this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Tinospora cordifolia. The process includes drying and powdering the plant stems, followed by solvent extraction using solvents such as methanol, chloroform, and hexane. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Columbin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the furanolactone ring structure.

    Substitution: Substitution reactions can occur at specific positions on the furanolactone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Columbin is compared with other similar diterpenoid furanolactones, such as:

  • Cordifolioside A
  • 20-β-Hydroxyecdysone
  • Tinophylloloside
  • Tinospinoside D

Uniqueness

This compound is unique due to its specific furanolactone structure and its wide range of biological activities. Unlike some of its analogs, this compound has shown significant anti-cancer and anti-inflammatory properties, making it a valuable compound for medicinal research .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and wide range of biological activities make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(1S,2S,3S,5S,8R,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-18-9-14(11-5-8-24-10-11)25-16(21)12(18)3-6-19(2)15(18)13-4-7-20(19,23)17(22)26-13/h4-5,7-8,10,12-15,23H,3,6,9H2,1-2H3/t12-,13-,14-,15-,18+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALLCALQGXXWNA-DURQJQQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@]3([C@@H]1[C@@H]4C=C[C@]2(C(=O)O4)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-97-4
Record name Columbin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name COLUMBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKI91P85GE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Columbin?

A1: this compound has the molecular formula C20H22O6 and a molecular weight of 358.2 g/mol. []

Q2: What is the structure of this compound?

A2: this compound is a clerodane diterpenoid featuring two terpene rings, two δ-lactones, two methyl groups, a tertiary hydroxyl group, and a β-substituted furan ring. []

Q3: What spectroscopic data is available for this compound?

A3: this compound's structure has been elucidated using various spectroscopic techniques, including UV, IR, 1H-NMR, 13C-NMR, and Mass Spectrometry. [, ]

Q4: What are the downstream effects of these interactions?

A4: The downstream effects of this compound's interactions with these targets are still being investigated. Some observed effects include:* Anti-inflammatory activity: The inhibition of COX-2 and NO production contributes to this compound's anti-inflammatory properties. []* Potential trypanocidal activity: The inhibition of cholesterol uptake and potential disruption of isoprenoid metabolism in Trypanosoma brucei suggest a possible role for this compound in treating trypanosomiasis. [, ]* Potential for managing neurodegenerative conditions: this compound's AChE inhibitory activity hints at potential applications in managing neurodegenerative conditions like Alzheimer’s disease, although further research is needed. []

Q5: Is this compound toxic?

A5: While this compound demonstrates various potential therapeutic activities, it's crucial to acknowledge its potential toxicity:* Hepatotoxicity: this compound administration has been linked to liver injury in some cases. This toxicity is believed to involve its metabolic activation to a cis-enedial intermediate, which can form adducts with liver proteins. [, ] * Limited in vivo data: Research on this compound's toxicity and safety profile is still ongoing, and further in vivo studies are needed to determine safe and effective dosages for potential therapeutic applications.

Q6: What analytical methods are used to detect and quantify this compound?

A6: Various analytical techniques are employed for this compound analysis, including:* High-performance liquid chromatography (HPLC): HPLC coupled with tandem mass spectrometry (LC-MS/MS) enables sensitive and specific quantification of this compound in biological samples, such as plasma. [, ]* Micellar electrokinetic capillary chromatography (MEKC): This technique provides a simple and economical approach for determining this compound content in plant materials like Tinosporae Radix. []* Immunochemical methods: Polyclonal antibodies have been developed to detect protein adducts formed by the reactive metabolite of this compound, facilitating the study of its hepatotoxicity mechanism. []

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